molecular formula C48H58N6O22P3S25- B1193667 Sulfo-Cyanine3 dUTP

Sulfo-Cyanine3 dUTP

Cat. No. B1193667
M. Wt: 1228.06
InChI Key: AGVHDLSTORMHPD-QXLBQRBUSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Labeled deoxynucleoside triphosphates (dNTPs) provide an efficient way for the enzymatic labeling of DNA. DNA microarrays, PCR amplicons, and reverse transcripts can be labeled using various dNTPs. Sulfo-Cyanine3 is a dye emitting in yellow range. This fluorophore is a standard dye used in DNA microarray experiments. Sulfo-Cyanine3 dUTP is a labeled triphosphate providing efficient labeling in enzymatic reactions with various enzymes.

Scientific Research Applications

1. Rolling Circle Amplification

Sulfo-Cyanine3 dUTP has demonstrated high incorporation effectiveness in rolling circle amplification (RCA), a method applied to a wide range of targets in molecular biology. Sulfo-Cyanine3 dUTP offers effective fluorescence labeling, making it suitable for RCA product detection. This application highlights its potential in sensitive molecular detection methods (Goryunova, Arzhanik, Zavriev, & Ryazantsev, 2021).

2. Enzymatic DNA Labeling

Sulfo-Cyanine3 dUTP has been used for enzymatic labeling of DNA in polymerase chain reactions. This application is significant in the synthesis and characterization of novel zwitterionic heptamethine indocyanine fluorophores, providing improved stability and suitability for DNA labeling (Shershov et al., 2017).

3. Fluorescence in situ Hybridization (FISH)

In FISH, Sulfo-Cyanine3 dUTP serves as an efficient substrate for DNA polymerases, allowing direct incorporation into DNA probes. This application is crucial for multicolor multisequence analysis in clinical diagnostics and research (Yu et al., 1994).

4. DNA Fluorophore Orientation Studies

Studies on the orientation of cyanine fluorophores like Sulfo-Cyanine3 attached to DNA have revealed insights into their stacking properties and transition moments. This is key for understanding the behavior of fluorophores in single-molecule FRET experiments (Ouellet et al., 2011).

5. Photophysical Properties Analysis

Research on the photophysical properties of Sulfo-Cyanine3 attached to DNA offers insights into fluorescence quantum yields and emission lifetimes, essential for applications in fluorescence methods and nucleic acid investigations (Sanborn, Connolly, Gurunathan, & Levitus, 2007).

properties

Product Name

Sulfo-Cyanine3 dUTP

Molecular Formula

C48H58N6O22P3S25-

Molecular Weight

1228.06

IUPAC Name

1-(6-((6-((3-(1-((2R,4R,5R)-5-(((((((hydroxyoxidophosphoryl)oxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)-4-oxidotetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium-5-sulfonate

InChI

InChI=1S/C48H63N6O22P3S2/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62/h12,15-16,19-22,26-27,29,38-39,44H,6-11,17-18,23-25,28,30H2,1-5H3,(H,49,56)(H,50,57)(H,63,64)(H,65,66)(H,51,58,59)(H2,60,61,62)(H,67,68,69)(H,70,71,72)/p-5/t38-,39-,44-/m1/s1

InChI Key

AGVHDLSTORMHPD-QXLBQRBUSA-I

SMILES

O=C(NC1=O)C(C#CCNC(CCCCCNC(CCCCC[N+]2=C(/C=C/C=C3N(C)C4=CC=C(S(=O)([O-])=O)C=C4C/3(C)C)C(C)(C)C5=CC(S(=O)([O-])=O)=CC=C52)=O)=O)=CN1[C@H]6C[C@@H]([O-])[C@@H](COP([O-])(OP(OP(O)([O-])=O)([O-])=O)=O)O6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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